molecular formula C10H11N3 B1362290 4-(1H-Pyrazol-1-yl)benzylamine CAS No. 368870-03-5

4-(1H-Pyrazol-1-yl)benzylamine

Cat. No.: B1362290
CAS No.: 368870-03-5
M. Wt: 173.21 g/mol
InChI Key: AVKMXPDYQVKSFF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(1H-Pyrazol-1-yl)benzylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, this compound has been shown to interact with copper ions, forming complexes that can catalyze the oxidation of catechol to o-quinone . Additionally, this compound can interact with proteins, potentially affecting their structure and function. The nature of these interactions can vary, including coordination bonds with metal ions and non-covalent interactions with proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, this compound can form complexes with metal ions, which can then interact with enzymes involved in oxidation-reduction reactions . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Preparation Methods

There are two primary methods for preparing 4-(1H-Pyrazol-1-yl)benzylamine :

    Reaction of 1-pyrazolecarboxaldehyde with benzylamine: This method involves the direct reaction of 1-pyrazolecarboxaldehyde with benzylamine to obtain the target product.

    Nitrogen protection and deprotection steps: This method involves protecting the nitrogen atoms during the synthesis process and then deprotecting them to yield the final product.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(1H-Pyrazol-1-yl)benzylamine undergoes various types of chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrazole ring or the benzylamine moiety is substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-Pyrazol-1-yl)benzylamine has a wide range of scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

4-(1H-Pyrazol-1-yl)benzylamine can be compared with other similar compounds, such as :

    4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound has a sulfonamide group instead of the benzylamine moiety, which can lead to different biological activities and applications.

    1-aryl-1H-pyrazole-4-carboximidamides: These compounds have a carboximidamide group, which can influence their chemical reactivity and biological properties.

    5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles: These compounds have an imidazole ring, which can affect their interaction with molecular targets and their overall activity.

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(4-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKMXPDYQVKSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380118
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368870-03-5
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRAZOL-1-YL-BENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-(pyrazol-1-yl)benzonitrile (see WO 2005/095343A) (1.46 g, 8.63 mmol) was added a solution of 1M borane.tetrahydrofuran complex in tetrahydrofuran (93 ml, 93 mmol), followed by heating to reflux for 16 hours. After completion of the reaction, methanol (14 ml) was added to the reaction solution, followed by concentration under reduced pressure. 6N Hydrochloric acid (265 ml) was added to the residue, followed by further heating to reflux for 3 hours. After this solution was concentrated under reduced pressure, a small amount of water was added. The resulting solution was adjusted to pH 11 with a 30% aqueous sodium hydroxide solution under ice cooling, followed by extraction with methylene chloride. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; chloroform:methanol:28% aqueous ammonia=90:10:1 (V/V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.24 g) as a pale yellow solid. (Yield: 83%)
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed tetrahydrofuran (15 mL). This was followed by dropwise addition of a 4-(1H-pyrazol-1-yl)benzonitrile (250 mg, 1.48 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) with stirring at 0° C. To this was added LiAlH4 (337 mg, 8.87 mmol, 6.00 equiv). The resulting solution was stirred for 3 h at room temperature. The reaction was then quenched by the addition of NaOH (15%, aq). The resulting solution was extracted with 3×50 mL of dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, and concentrated under vacuum. The product was obtained as 0.251 mg of a white crude solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two

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